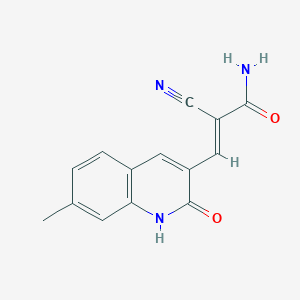
(E)-2-cyano-3-(2-hydroxy-7-methylquinolin-3-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-cyano-3-(2-hydroxy-7-methylquinolin-3-yl)acrylamide, also known as CQA, is a synthetic compound that has gained increasing attention in scientific research due to its potential therapeutic and medicinal properties.
科学研究应用
(E)-2-cyano-3-(2-hydroxy-7-methylquinolin-3-yl)acrylamide has been shown to possess various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as in the prevention of cardiovascular diseases (Jia et al., 2018). (E)-2-cyano-3-(2-hydroxy-7-methylquinolin-3-yl)acrylamide has also been investigated for its ability to inhibit the growth of cancer cells and induce apoptosis (Wang et al., 2017).
作用机制
(E)-2-cyano-3-(2-hydroxy-7-methylquinolin-3-yl)acrylamide's mechanism of action involves the inhibition of oxidative stress and inflammation, which are key factors in the development of various diseases. (E)-2-cyano-3-(2-hydroxy-7-methylquinolin-3-yl)acrylamide has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative damage (Jia et al., 2018). Additionally, (E)-2-cyano-3-(2-hydroxy-7-methylquinolin-3-yl)acrylamide has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the NF-κB signaling pathway (Wang et al., 2017).
Biochemical and Physiological Effects
(E)-2-cyano-3-(2-hydroxy-7-methylquinolin-3-yl)acrylamide has been shown to have various biochemical and physiological effects, including the reduction of lipid peroxidation, the enhancement of antioxidant enzyme activity, and the inhibition of cell proliferation (Jia et al., 2018). (E)-2-cyano-3-(2-hydroxy-7-methylquinolin-3-yl)acrylamide has also been found to improve glucose metabolism and insulin sensitivity, which may have implications for the treatment of diabetes (Wang et al., 2017).
实验室实验的优点和局限性
(E)-2-cyano-3-(2-hydroxy-7-methylquinolin-3-yl)acrylamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, its synthesis method is complex and time-consuming, which may limit its availability for research purposes (Wang et al., 2017).
未来方向
Future research on (E)-2-cyano-3-(2-hydroxy-7-methylquinolin-3-yl)acrylamide could focus on its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as in the prevention of cardiovascular diseases. Additionally, further studies could investigate the effects of (E)-2-cyano-3-(2-hydroxy-7-methylquinolin-3-yl)acrylamide on the gut microbiome and its potential use in the treatment of metabolic disorders, such as obesity and diabetes (Jia et al., 2018).
Conclusion
In conclusion, (E)-2-cyano-3-(2-hydroxy-7-methylquinolin-3-yl)acrylamide is a synthetic compound that has shown promising potential for therapeutic and medicinal applications. Its mechanism of action involves the inhibition of oxidative stress and inflammation, and it has been studied for its ability to treat various diseases, including cancer and neurodegenerative diseases. While its synthesis method is complex, (E)-2-cyano-3-(2-hydroxy-7-methylquinolin-3-yl)acrylamide has several advantages for lab experiments, and future research could focus on its potential use in the treatment of metabolic disorders and other diseases.
合成方法
(E)-2-cyano-3-(2-hydroxy-7-methylquinolin-3-yl)acrylamide can be synthesized through a multi-step process involving the condensation of 2-hydroxy-7-methylquinoline-3-carbaldehyde with malononitrile, followed by the reaction with acryloyl chloride. The final product is obtained through purification and recrystallization (Wang et al., 2017).
属性
IUPAC Name |
(E)-2-cyano-3-(7-methyl-2-oxo-1H-quinolin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-8-2-3-9-5-10(6-11(7-15)13(16)18)14(19)17-12(9)4-8/h2-6H,1H3,(H2,16,18)(H,17,19)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWAWQRPYGPXNN-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,4-difluorophenyl)acetamide](/img/structure/B7716764.png)

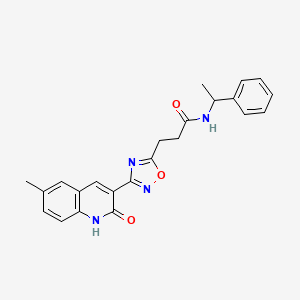
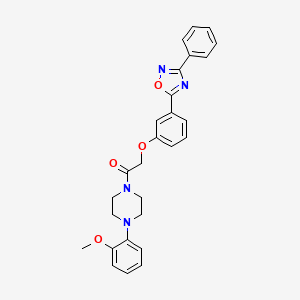
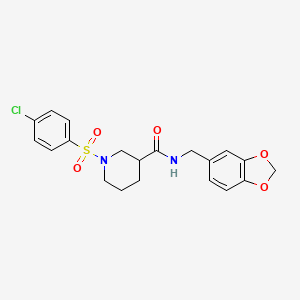
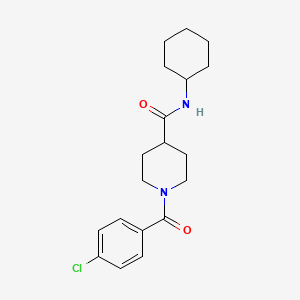
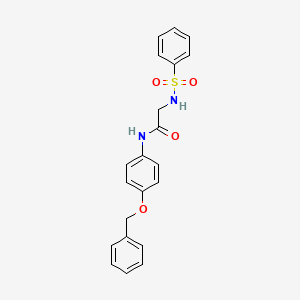
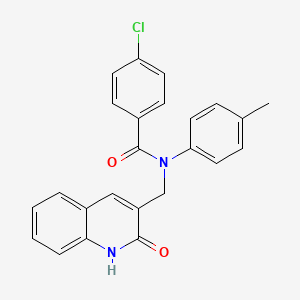

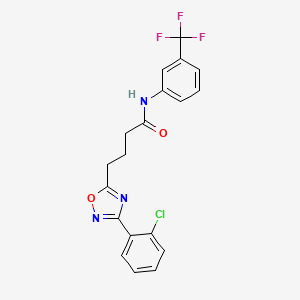
![1-benzoyl-N-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7716822.png)

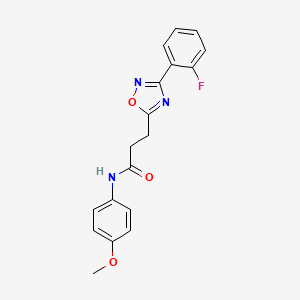
![methyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)benzoate](/img/structure/B7716841.png)